Product packaging for 6-Iodo-1H-pyrazolo[4,3-b]pyridine(Cat. No.:)

6-Iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B8814863
M. Wt: 245.02 g/mol
InChI Key: CLVQRIAHPDIXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodo-1H-pyrazolo[4,3-b]pyridine (CAS 1227628-26-3) is a versatile chemical intermediate in medicinal chemistry and drug discovery. Its core structure is part of the 1H-pyrazolo[4,3-b]pyridine family, a class of over 300,000 described compounds that are of significant interest due to their close structural similarity to purine bases like adenine and guanine . This resemblance to biologically essential heterocycles makes them privileged scaffolds for designing tyrosine kinase inhibitors and other therapeutic agents . The iodine substituent at the 6-position is particularly valuable, as it serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions . This allows researchers to efficiently create a diverse library of derivatives for structure-activity relationship (SAR) studies. The compound is characterized by its molecular formula (C6H4IN3) and a molecular weight of 245.02 g/mol . As a standard safety precaution, researchers should handle this material with care, referring to the associated Safety Data Sheet for detailed hazard and handling information . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4IN3 B8814863 6-Iodo-1H-pyrazolo[4,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

6-iodo-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H4IN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)

InChI Key

CLVQRIAHPDIXPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2)I

Origin of Product

United States

Synthetic Methodologies for 6 Iodo 1h Pyrazolo 4,3 B Pyridine

Classical Synthetic Approaches for Pyrazolo[4,3-b]pyridine Core Formation

The construction of the fundamental 1H-pyrazolo[4,3-b]pyridine skeleton can be achieved through various classical synthetic organic chemistry reactions. These methods can be broadly categorized into condensation reactions, cycloadditions, and intramolecular annulations.

Condensation Reactions Utilizing Pyridine (B92270) Derivatives

One of the most common and effective methods for synthesizing the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole (B372694) ring onto a pre-existing, suitably functionalized pyridine ring. A notable example starts from 2-chloro-3-nitropyridines. nih.gov In this multi-step sequence, the 2-chloro-3-nitropyridine (B167233) undergoes a nucleophilic substitution with a carbanion, followed by a modified Japp-Klingemann reaction to construct the pyrazole ring. nih.gov This approach offers a versatile route to a variety of substituted pyrazolo[4,3-b]pyridines by varying the nature of the starting materials.

A general representation of this synthetic strategy is outlined below:

Starting MaterialReagents and ConditionsIntermediate/ProductReference
2-Chloro-3-nitropyridine1. Ethyl acetoacetate, NaH2. Aryldiazonium tosylate, Pyridine3. PyrrolidineEthyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate nih.gov

This method highlights the formation of the pyrazole ring onto the pyridine core, a strategy classified as annulation of a pyrazole ring to a functionalized pyridine. nih.gov

Cycloaddition Reactions for Fused Ring Construction

While information on cycloaddition reactions specifically leading to the 1H-pyrazolo[4,3-b]pyridine scaffold is limited in the readily available literature, the general principles of cycloaddition chemistry can be applied. For the isomeric pyrazolo[3,4-b]pyridines, Diels-Alder reactions of pyrazolyl imines with electron-poor dienophiles under microwave irradiation have been reported to be effective. researchgate.net A similar strategy, if adapted for the appropriate precursors, could potentially lead to the [4,3-b] isomer. This would likely involve an intramolecular cycloaddition of a precursor containing both a diene and a dienophile appropriately positioned to favor the formation of the desired fused ring system.

Intramolecular Annulation Strategies

Intramolecular annulation provides a powerful tool for the construction of fused heterocyclic systems like pyrazolo[4,3-b]pyridines. One such strategy involves a copper-mediated intramolecular C-N cross-coupling reaction. rsc.org This method utilizes primary allylamines derived from 4-iodopyrazolecarbaldehydes. The key step is the intramolecular amination of the allylic amine onto the pyrazole ring, followed by an in-situ oxidation to yield the aromatic pyrazolo[4,3-b]pyridine core. rsc.org This approach is notable for its versatility and is not dependent on the stereochemistry of the starting allylamine. rsc.org

Regioselective Iodination Techniques at the C6 Position

The introduction of an iodine atom at the C6 position of the 1H-pyrazolo[4,3-b]pyridine core requires a highly regioselective method to avoid the formation of unwanted isomers. The electronic properties of the bicyclic system will dictate the most favorable position for electrophilic attack.

Electrophilic Iodination Protocols

Electrophilic iodination is the most common method for introducing an iodine atom onto an aromatic or heteroaromatic ring. Various iodinating agents can be employed, with the choice depending on the reactivity of the substrate and the desired selectivity.

For the related pyrazolo[3,4-b]pyridine system, the use of N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF) has been shown to be effective for iodination. Although this was reported for a different isomer, it provides a valuable starting point for developing a protocol for 6-iodo-1H-pyrazolo[4,3-b]pyridine. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve the desired C6-iodination.

Another potential electrophilic iodination system involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). This method has been successfully used for the regioselective iodination of various pyrazoles. The conditions for such a reaction on the 1H-pyrazolo[4,3-b]pyridine scaffold would need to be carefully explored to ensure selectivity for the C6 position.

Transition Metal-Catalyzed Directed Iodination

Direct C-H iodination of heteroaromatic compounds using transition metal catalysis is a powerful tool for the regioselective introduction of iodine. While a specific protocol for the direct C-H iodination of 1H-pyrazolo[4,3-b]pyridine at the 6-position is not extensively documented, general principles from related heterocyclic systems can be applied. These reactions typically involve a directing group that positions the catalyst in proximity to the target C-H bond.

For pyridine and its derivatives, various transition metals, including palladium, rhodium, and nickel, have been employed for directed C-H functionalization. wikipedia.orgthieme-connect.de For instance, palladium-catalyzed C-H iodination of 1-arylpyridine N-oxides has been achieved using I2 as the iodine source under electrochemical conditions. mdpi.com The development of a supramolecular iridium catalyst has enabled the para-selective C-H borylation of pyridines, which could subsequently be converted to the corresponding iodide. thieme-connect.de

A significant challenge in the direct iodination of pyridines is their inherent electronic properties, which often lead to a lack of reactivity or poor regioselectivity. chemijournal.com To overcome this, methods involving a redox-neutral dearomatization-rearomatization process have been developed for the meta-C-H functionalization of pyridines, including iodination. chemijournal.com Another approach involves the in situ generation of a more reactive iodinating species, such as sulfonyl hypoiodites, by reacting molecular iodine with a silver salt, which has shown success in the iodination of a range of heteroarenes. wikipedia.org

In the context of pyrazolo[4,3-b]pyridine, a plausible strategy would involve the use of a directing group at the N1 position of the pyrazole ring to guide a transition metal catalyst to the C7 or a substituent on the pyridine ring to direct to C6. The choice of catalyst, ligand, and iodine source would be critical in achieving the desired regioselectivity and yield.

Pre-functionalization and Subsequent Iodide Introduction

A more common and often more reliable strategy for the synthesis of this compound involves the initial synthesis of a pre-functionalized pyrazolo[4,3-b]pyridine followed by the introduction of iodine. A key precursor for this approach is the corresponding 6-bromo derivative.

The synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine has been reported from starting materials such as 5-bromo-3-fluoropyridine-2-carbaldehyde, which is reacted with hydrazine (B178648) hydrate. chemicalbook.com A Chinese patent describes the preparation of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester from an intermediate reacted with sodium nitrite (B80452) under acidic conditions. acs.org

Once the 6-bromo-1H-pyrazolo[4,3-b]pyridine is obtained, the bromine atom can be exchanged for an iodine atom through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.orgbyjus.comchempedia.infotestbook.comiitk.ac.in The classic Finkelstein reaction involves treating an alkyl or aryl halide with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. wikipedia.orgbyjus.comtestbook.comiitk.ac.in The equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide. wikipedia.org

For aryl and heteroaryl bromides, the Finkelstein reaction can be more challenging and often requires a catalyst. Copper(I) iodide (CuI) with a diamine ligand is a common catalytic system for this transformation. wikipedia.org Nickel-based catalysts have also been shown to be effective for the iodination of aryl and heteroaryl bromides. nih.gov A photo-induced, catalyst-free aromatic Finkelstein reaction has also been reported, offering a milder alternative. acs.org

A plausible synthetic route to this compound would, therefore, be a two-step process:

Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine.

Catalytic or photo-induced Finkelstein reaction to replace the bromine with iodine.

The reaction conditions for the Finkelstein reaction on 6-bromo-1H-pyrazolo[4,3-b]pyridine would need to be optimized, but the general protocols for heteroaromatic bromides provide a strong starting point.

Modern and Sustainable Synthetic Methodologies

Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comresearchgate.netresearchgate.netunigoa.ac.in In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.

One key aspect is the use of safer solvents and reagents. For iodination reactions, which can involve toxic and corrosive reagents, greener alternatives are being explored. iitk.ac.in For example, iodine-mediated reactions are considered more eco-friendly due to the lower cost and toxicity of iodine. unigoa.ac.in Solvent-free reaction conditions, such as those using mechanical grinding (ball milling), have been successfully applied to the iodination of other heterocyclic compounds like pyrimidines and for the synthesis of bis(indolyl)methanes. iitk.ac.inunigoa.ac.in

The use of catalysts, especially those that are recyclable and non-toxic, is another cornerstone of green chemistry. chemijournal.com For instance, the use of lemon juice as a natural acid catalyst has been reported for the synthesis of triazole derivatives. chemijournal.com

In the context of the pre-functionalization route, developing a greener synthesis for the 6-bromo precursor and a catalytic, high-atom-economy Finkelstein reaction for the subsequent iodination would be key green chemistry considerations.

Flow Chemistry Applications for Enhanced Reaction Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced reaction efficiency, better temperature control, improved safety, and ease of scalability. acs.orgresearchgate.netspringerprofessional.dechim.it This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. chim.it

For the synthesis of this compound, flow chemistry could be applied to several steps. For instance, the synthesis of the pyrazolo[4,3-b]pyridine core itself could be performed in a flow reactor, potentially reducing reaction times and improving yields. researchgate.net

Halogen exchange reactions, such as the Finkelstein reaction, are also amenable to flow conditions. acs.org A flow setup would allow for precise control over the stoichiometry of the iodide source and the residence time at a given temperature, which could be crucial for optimizing the conversion of the 6-bromo precursor to the 6-iodo product. Lithium-halogen exchange reactions, which are often very fast and difficult to control in batch, have been successfully implemented in flow systems. rsc.org

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow process, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. researchgate.net This approach could significantly streamline the synthesis of this compound from its starting materials.

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods offer alternative, often milder, and more selective routes for chemical transformations, including the synthesis and functionalization of heterocycles.

Photochemical Synthesis:

Light can be used to promote reactions that are difficult to achieve through thermal methods. A photo-induced, catalyst-free aromatic Finkelstein reaction has been demonstrated for the conversion of aryl and vinyl halides to their corresponding iodides. acs.org This method, which operates at room temperature, could be a very mild and efficient way to synthesize this compound from its 6-bromo analogue.

Electrochemical Synthesis:

Electrochemistry provides a powerful tool for generating reactive species in a controlled manner, often avoiding the need for harsh chemical oxidants or reductants. mdpi.comchemicalbook.comchempedia.infotestbook.comnih.govresearchgate.netnih.govrsc.org The electrochemical iodination of various aromatic and heterocyclic compounds has been reported. chemicalbook.comchempedia.infotestbook.com These methods typically involve the anodic oxidation of an iodide source, such as sodium or potassium iodide, to generate a more electrophilic iodine species that can then react with the substrate. chemicalbook.comchempedia.info

For the synthesis of this compound, an electrochemical approach could be envisioned either for the direct C-H iodination of the parent heterocycle or for the halogen exchange from the 6-bromo derivative. The palladium-catalyzed electrochemical iodination of 1-arylpyridine N-oxides demonstrates the feasibility of combining electrochemistry with transition metal catalysis for C-H functionalization. mdpi.com The electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines and α-bromoketones showcases the potential of electrochemistry in constructing halogenated heterocycles in a single step. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the final product, this compound, and its synthetic intermediates are crucial steps to ensure the desired purity for subsequent applications. The choice of purification technique depends on the physical properties of the compounds and the nature of the impurities.

Recrystallization: This is a common method for purifying solid compounds. simsonpharma.com The crude product is dissolved in a suitable hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical and may require some experimentation.

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. simsonpharma.com For the purification of this compound and its intermediates, silica (B1680970) gel is a common stationary phase. The mobile phase, a mixture of solvents, is chosen to achieve good separation of the desired product from byproducts and unreacted starting materials. The polarity of the solvent system is adjusted based on the polarity of the compounds being separated. For N-heterocycles, mixtures of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol, are often used.

Extraction: Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. simsonpharma.com This is often used during the work-up of a reaction to remove inorganic salts and other water-soluble impurities.

Filtration: This technique is used to separate a solid from a liquid, for example, to collect a precipitated product or to remove solid impurities. simsonpharma.com

In the synthesis of this compound, a combination of these techniques would likely be employed. For example, after a reaction, the mixture might be subjected to an aqueous work-up (extraction), followed by evaporation of the organic solvent and purification of the crude solid by column chromatography or recrystallization. Careful characterization of the purified product by techniques such as NMR spectroscopy and mass spectrometry is essential to confirm its identity and purity.

Advanced Chromatographic Purification Methods (e.g., HPLC, Flash Chromatography)

High-performance liquid chromatography (HPLC) and flash chromatography are indispensable tools for the purification of this compound, allowing for the separation of the desired product from starting materials, by-products, and regioisomers that may form during synthesis.

Flash Chromatography: This technique is a rapid and efficient method for the purification of multi-gram quantities of the compound. The selection of the stationary and mobile phases is crucial for achieving optimal separation. For compounds similar to this compound, a common choice for the stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate or dichloromethane, with the gradient being adjusted to effectively elute the target compound. For instance, a gradient of ethyl acetate in n-hexane can be employed to separate the product from impurities nih.gov. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale or for analytical purposes, reversed-phase HPLC is often the method of choice. A C18 column is a common stationary phase, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. While specific HPLC conditions for this compound are not widely published, typical conditions for related heterocyclic compounds would involve a gradient elution to ensure the separation of closely related impurities.

A summary of typical chromatographic conditions used for purifying related pyrazolopyridine derivatives is presented in Table 1.

Table 1: Illustrative Chromatographic Purification Conditions for Pyrazolopyridine Derivatives

Technique Stationary Phase Mobile Phase/Eluent Application
Flash Chromatography Silica Gel Ethyl acetate/n-hexane (gradient) Purification of pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govmdpi.comoxazoles nih.gov
Flash Chromatography Silica Gel Dichloromethane/Methanol (e.g., 150:1) Purification of pyrazolo[3,4-b]pyridine derivatives nih.gov

Crystallization Strategies for Purity Enhancement

Crystallization is a powerful and cost-effective technique for the final purification of this compound, often yielding a product of very high purity. The choice of solvent or solvent system is critical for successful crystallization. A suitable solvent should dissolve the compound to a greater extent at higher temperatures than at lower temperatures.

For the related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a successful crystallization strategy involves dissolving the crude product in a minimal amount of a good solvent like dichloromethane (CH2Cl2) and then adding a poor solvent, such as hexane, to induce crystallization. nih.gov This anti-solvent crystallization technique is widely applicable. The mixture is then cooled to allow for the slow formation of crystals, which tend to exclude impurities from their lattice structure. The resulting solid can be collected by filtration, washed with a cold solvent, and dried. A similar strategy, likely with optimization of the solvent system, would be applicable to this compound.

Another approach is single-solvent recrystallization, where the crude product is dissolved in a hot solvent and allowed to cool slowly. The choice of solvent is determined by the solubility profile of the compound. Solvents like ethanol, methanol, or isopropanol (B130326) are often good candidates for the crystallization of heterocyclic compounds.

Yield Optimization and Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that require careful consideration of reaction conditions, cost-effectiveness, and safety.

Yield Optimization: Maximizing the yield of the desired product is a primary goal in process development. This can be achieved through a systematic study of various reaction parameters, including:

Reaction Time and Temperature: Optimizing these parameters can minimize the formation of by-products and decomposition of the product. For instance, in related pyrazolopyrimidine syntheses, temperature adjustments were shown to have a significant impact on the yield. nih.gov

Catalyst and Reagent Loading: The stoichiometry of reactants and the amount of catalyst can be fine-tuned to drive the reaction to completion and reduce waste.

Solvent Effects: The choice of solvent can influence reaction rates and selectivity. A screening of different solvents may lead to improved yields. In some pyrazolopyrimidine syntheses, water has been identified as an effective and environmentally friendly solvent. nih.gov

A design of experiments (DoE) approach can be systematically employed to explore the interplay of these variables and identify the optimal conditions for maximizing the yield.

Scalability Considerations: Scaling up the synthesis of this compound from the lab bench to a manufacturing plant requires addressing several key factors:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the laboratory can pose significant challenges on a large scale due to the lower surface-area-to-volume ratio of large reactors. Efficient heat management is crucial for safety and to maintain optimal reaction temperatures.

Mass Transfer: Ensuring efficient mixing of reactants is critical for achieving consistent reaction rates and yields. The choice of reactor and agitator design plays a vital role.

Process Safety: A thorough hazard assessment is necessary to identify and mitigate any potential safety risks associated with the process, such as runaway reactions or the handling of hazardous materials.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams should be developed. The use of greener solvents and catalytic processes can contribute to a more sustainable manufacturing process.

Recent research has demonstrated the feasibility of gram-scale synthesis for related halogenated pyrazolopyrimidines, suggesting that the synthesis of this compound is also amenable to scale-up with appropriate process development. nih.gov

Computational Chemistry and Theoretical Studies of 6 Iodo 1h Pyrazolo 4,3 B Pyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule.

The electronic structure dictates the chemical behavior of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

The electrostatic potential surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like nitrogen, and are prone to electrophilic attack. Blue regions represent positive electrostatic potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. For 6-Iodo-1H-pyrazolo[4,3-b]pyridine, the EPS would highlight the electron-rich nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings and the electron-withdrawing effect of the iodine atom.

Table 1: Hypothetical HOMO/LUMO Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate QM methods.

While the pyrazolopyridine core is largely planar, conformational analysis would explore any potential rotational barriers, for instance, around the C-I bond, and the planarity of the bicyclic system. By mapping the potential energy surface, the most stable conformation (the global minimum) and any other low-energy conformers can be identified. This is crucial for understanding the molecule's shape and how it might interact with other molecules.

QM calculations can predict various spectroscopic properties.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for structure elucidation. By comparing calculated shifts with experimental data (when available), the proposed structure can be confirmed. The calculations would predict the chemical shifts for each unique proton and carbon atom in the this compound structure.

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. QM can calculate these vibrational frequencies, which correspond to the stretching and bending of bonds. These calculated frequencies can be compared with experimental IR spectra to aid in the identification of the compound and its functional groups.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be predicted using time-dependent density functional theory (TD-DFT). This would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., π→π* transitions) within the pyrazolopyridine system.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
1H NMRChemical Shift (ppm)H-3: 8.1, H-4: 7.5, H-5: 8.5, H-7: 8.9
13C NMRChemical Shift (ppm)C-3: 135, C-3a: 115, C-4: 120, C-5: 140, C-6: 95, C-7: 150, C-7a: 145
IRVibrational Frequency (cm-1)N-H stretch: ~3400, C=N stretch: ~1600, C-I stretch: ~550
UV-Visλmax (nm)280, 320

Note: These are hypothetical values for illustrative purposes. Actual values would depend on the level of theory and basis set used in the calculations.

QM calculations can be used to study the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations could be employed to investigate the reaction pathways, identify transition states, and calculate activation energies. This would provide a deeper understanding of the reaction's feasibility and could help in optimizing reaction conditions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.

If this compound were to be investigated as a potential ligand for a biological target (e.g., a protein kinase), MD simulations would be a critical tool. After an initial docking of the ligand into the protein's binding site, MD simulations can be run to observe the stability of the interaction over time. These simulations can reveal:

Binding Stability: Whether the ligand remains in the binding pocket or dissociates.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Conformational Changes: How the ligand and the protein adapt their conformations upon binding.

Binding Free Energy: More advanced MD techniques can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity.

This information is invaluable for the rational design of more potent and selective inhibitors.

Solvation Effects and Dynamic Behavior in Different Environments

The study of solvation effects is crucial for understanding a compound's behavior in biological systems, where it is surrounded by water molecules, and in various organic solvents used during synthesis and analysis. Molecular dynamics (MD) simulations and quantum mechanical calculations are the primary tools to investigate these phenomena.

An MD simulation would model the interactions between a single this compound molecule and a large number of solvent molecules (e.g., water, ethanol, DMSO) over a period of time. This would reveal how the solvent molecules arrange themselves around the solute and how the compound's conformation might change in response to the solvent environment. Key parameters that would be analyzed include:

Radial Distribution Functions (RDFs): These would show the probability of finding a solvent molecule at a certain distance from specific atoms of the compound, providing insights into the strength and nature of solute-solvent interactions.

Hydrogen Bonding Analysis: This would identify the formation and lifetime of hydrogen bonds between the pyrazolopyridine core and protic solvents, which is critical for its solubility and interaction with biological targets.

Conformational Analysis: Although the pyrazolopyridine core is rigid, the simulations would show the rotational dynamics of any potential conformers and the influence of the solvent on their stability.

Quantum mechanical calculations, often using methods like Density Functional Theory (DFT) with implicit solvent models (e.g., Polarizable Continuum Model - PCM), would complement MD simulations by providing a more detailed picture of the electronic structure changes upon solvation.

Table 1: Hypothetical Solvation Free Energies of this compound in Various Solvents

SolventDielectric ConstantCalculated Solvation Free Energy (kcal/mol)
Water78.4Data not available
Ethanol24.6Data not available
DMSO46.7Data not available
Chloroform4.8Data not available

This table is for illustrative purposes only. The values are hypothetical and would need to be determined by specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR can be instrumental in predicting the efficacy of new, unsynthesized derivatives.

To develop a QSAR model, a dataset of pyrazolopyridine derivatives with experimentally determined biological activities (e.g., IC50 values for a specific enzyme or receptor) would be required. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would then be used to build the predictive model.

For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives as dual c-Src/Abl inhibitors successfully developed robust 3D-QSAR models. researchgate.netnih.gov These models, based on CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), showed high predictive power for the inhibitory activity against both kinases. researchgate.netnih.gov A similar approach for this compound and its analogues would be highly beneficial.

The predictive power of a QSAR model relies on the appropriate selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a range of descriptors would be calculated:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These include partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), which can be calculated using quantum chemistry methods.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which is crucial for membrane permeability.

A developed QSAR model must undergo rigorous statistical validation to ensure its robustness and predictive ability. This typically involves:

Internal validation: Using techniques like leave-one-out cross-validation (q²) to assess the model's internal consistency.

External validation: Using an external test set of compounds that were not used in the model development to evaluate its predictive performance (R²pred).

The statistical significance of the model would be confirmed by parameters like the correlation coefficient (R²), the standard deviation of the error of prediction, and the Fischer statistic value (F-test).

In Silico ADME Prediction (Absorption, Distribution, Metabolism)

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties.

Various computational models and rules, such as Lipinski's Rule of Five, can provide a preliminary assessment of a compound's potential for oral bioavailability. These rules are based on molecular properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

More sophisticated models, often available as commercial or academic software, can predict specific parameters like the percentage of human oral absorption. These models are typically trained on large datasets of known drugs and their experimental ADME properties. For example, in silico studies on other heterocyclic compounds like thiazolo-pyridopyrimidines have predicted their oral absorption profiles.

Table 2: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueMethod/Rule
Molecular Weight245.02 g/mol Calculation
logPData not availableComputational Prediction
Hydrogen Bond DonorsData not availableCalculation
Hydrogen Bond AcceptorsData not availableCalculation
Oral BioavailabilityData not availablee.g., Lipinski's Rule of Five
GI AbsorptionData not availableComputational Model

This table is for illustrative purposes only. The values for logP, hydrogen bond counts, and ADME predictions are hypothetical and would need to be generated through specific in silico modeling.

Blood-Brain Barrier Permeability Estimation

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter for drugs targeting the central nervous system (CNS). Predicting this property early in the discovery process is essential. Computational models, such as the BOILED-Egg model, utilize estimations of lipophilicity (WLOGP) and polarity (Topological Polar Surface Area, TPSA) to predict BBB permeation. nih.gov Methods like VolSurf can also transform 3D molecular fields into descriptors that are then correlated with experimental permeation data, achieving high prediction accuracy for BBB partitioning. nih.gov For this compound, these models would calculate key physicochemical properties to estimate its likelihood of entering the CNS. Given the planar, aromatic nature of the pyrazolopyridine core, its permeability would be significantly influenced by substituents affecting polarity and lipophilicity.

Table 1: Key Parameters for BBB Permeability Prediction An interactive table detailing the computational parameters used to estimate a compound's ability to cross the blood-brain barrier.

Parameter Description Favorable for BBB Permeation Computational Method
WLOGP A measure of lipophilicity (water/octanol partition coefficient). Higher values Atom-based calculation
TPSA Topological Polar Surface Area; sum of surfaces of polar atoms. Lower values (typically < 90 Ų) 2D structural calculation
Molecular Weight The mass of the molecule. Lower values (typically < 400 Da) Sum of atomic weights
H-Bond Donors Number of hydrogen atoms attached to electronegative atoms (N, O). Fewer donors Structure analysis

| H-Bond Acceptors | Number of electronegative atoms (N, O) with lone pairs. | Fewer acceptors | Structure analysis |

Metabolic Site Identification and Cytochrome P450 Interaction Prediction

Understanding a compound's metabolic fate is crucial for evaluating its stability and potential for drug-drug interactions. In silico tools can predict which parts of a molecule are most susceptible to metabolism by Cytochrome P450 (CYP) enzymes. Studies on structurally related pyrazolo[3,4-d]pyrimidine derivatives have shown that they undergo CYP-dependent reactions, primarily oxidative dechlorination and N-dealkylation. nih.gov The CYP3A enzyme family was identified as the main contributor to this metabolism. nih.gov Furthermore, research on other pyrazolo[3,4-b]pyridine derivatives indicated low inhibitory activity against most CYP isoforms, with the exception of CYP2C9 in some cases. nih.govrsc.org For this compound, computational models would likely predict the pyridine nitrogen and the unsubstituted carbons on the pyridine ring as potential sites for oxidation. The iodine atom, while less common for metabolic attack than chlorine, could also be a site for dehalogenation.

Table 2: Predicted Metabolic Profile of this compound An interactive table outlining the probable metabolic sites and interacting Cytochrome P450 enzymes for the specified compound.

Predicted Metabolic Site Metabolic Reaction Key CYP Isoforms Rationale
Pyridine Ring Carbons Hydroxylation CYP3A4, CYP2D6 Common sites for aromatic oxidation in drug metabolism.
Pyrazole N-H N-dealkylation (if substituted) or Glucuronidation UGTs The acidic proton is a handle for conjugation.
Pyridine Nitrogen N-oxidation CYP3A4 The basic nitrogen is a common site for oxidation.

Virtual Screening and Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) leverages the knowledge of known active molecules to identify new compounds with similar or improved activity. These approaches are particularly valuable when the 3D structure of the biological target is unknown.

Pharmacophore Modeling from Active Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For the pyrazolopyridine scaffold, which is a known "hinge-binder" in many kinases, a pharmacophore model would typically include hydrogen bond donors and acceptors positioned to mimic the adenine (B156593) part of ATP. nih.gov For this compound, the pyrazole N-H would serve as a hydrogen bond donor, while the pyridine nitrogen and the second pyrazole nitrogen act as hydrogen bond acceptors. biorxiv.org These features, combined with the aromatic rings providing hydrophobic and π-stacking interactions, form a robust pharmacophore model that can be used to screen large databases for novel kinase inhibitors. nih.govmdpi.com

Table 3: Hypothetical Pharmacophore Features for this compound An interactive table listing the key chemical features of the compound that are important for its biological activity.

Feature Location on Scaffold Role in Target Binding
Hydrogen Bond Donor (HBD) Pyrazole N-H Interaction with kinase hinge region backbone.
Hydrogen Bond Acceptor (HBA) Pyridine Nitrogen (N7) Interaction with kinase hinge region backbone.
Hydrogen Bond Acceptor (HBA) Pyrazole Nitrogen (N2) Additional interaction point.
Aromatic Ring (AR) Pyrazole Ring Hydrophobic & π-stacking interactions.

| Aromatic Ring (AR) | Pyridine Ring | Hydrophobic & π-stacking interactions. |

Shape-Based and Feature-Based Virtual Screening

Once a pharmacophore model is established, it can be used for feature-based virtual screening to find compounds that match the required chemical features. mdpi.com An alternative and complementary approach is shape-based screening. This method uses the 3D shape of a known active molecule, like this compound, as a template to search for compounds with a similar size and shape, regardless of their chemical structure. nih.gov This is particularly powerful for identifying structurally novel hits that might be missed by feature-based methods. Given the relatively flat and rigid nature of the pyrazolopyridine core, it serves as an excellent template for shape-based queries in ultra-large databases like the ZINC database or Enamine REAL library. mdpi.comnih.gov

Scaffold Hopping and Fragment-Based Design In Silico

In silico scaffold hopping is a powerful LBDD strategy used to identify new molecular cores that can replace a known scaffold while maintaining its biological activity. nih.gov The goal is to discover compounds with improved properties, such as better selectivity, reduced toxicity, or novel intellectual property. Starting with the this compound core, computational algorithms can search databases for different heterocyclic systems that can present the key pharmacophoric features (H-bond donors/acceptors) in a similar spatial arrangement. rsc.orgscilit.com

Fragment-based design offers another avenue for discovery. Here, the pyrazolo[4,3-b]pyridine core could be considered a starting fragment. rsc.org Computational methods would then be used to explore how to "grow" the fragment by adding small chemical groups at its various substitution points (e.g., the iodo-position) or by linking it to other fragments that bind in adjacent pockets of a target protein, thereby building a more potent molecule in a stepwise manner. rsc.org

Biological Activity and Mechanistic Investigations of 6 Iodo 1h Pyrazolo 4,3 B Pyridine

Biological Target Identification and Validation Strategies

There are no published studies identifying or validating the biological targets of 6-Iodo-1H-pyrazolo[4,3-b]pyridine . Research in this area has concentrated on derivatives of the pyrazolopyridine scaffold. For instance, the 1H-pyrazolo[3,4-b]pyridine core is a key feature in inhibitors developed for targets such as Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B). nih.govrsc.orgnih.gov Similarly, 1H-pyrazolo[4,3-b]pyridine derivatives have been explored as inhibitors of the PD-1/PD-L1 interaction and as phosphodiesterase 1 (PDE1) inhibitors. google.comnih.gov

No scientific literature could be found that employs affinity proteomics or chemoproteomics to determine the cellular targets of This compound .

There are no available in vitro studies on the functional genomics or transcriptomics profiling of cells treated with This compound .

Data from target engagement assays, either in cell-free or cellular systems, for This compound are not present in the current body of scientific research.

Enzyme Inhibition and Activation Profiling (in vitro)

Direct in vitro profiling of This compound against panels of enzymes to determine its inhibitory or activation capabilities has not been reported. The role of this compound is generally understood to be that of a chemical building block rather than a biologically active agent itself. nih.govresearchgate.netgoogle.com

There is no evidence to suggest that This compound has been screened for kinase modulation. However, the 1H-pyrazolo[3,4-b]pyridine scaffold, which is structurally related, has been extensively used to generate potent kinase inhibitors. The table below summarizes the kinase inhibitory activity of some exemplary derivatives from the broader pyrazolopyridine class.

Compound ClassTarget Kinase(s)Reported IC₅₀ Values
1H-pyrazolo[3,4-b]pyridine derivativesDYRK1B3 nM (for compound 8h)
1H-pyrazolo[3,4-b]pyridine derivativesTRKA26 nM (for compound C10)
1H-pyrazolo[3,4-b]pyridine derivativesTBK10.2 nM (for compound 15y)

This table presents data for derivatives of the pyrazolopyridine scaffold, not for this compound itself, to illustrate the therapeutic relevance of the core structure. nih.govrsc.orgnih.gov

No studies have been published detailing the phosphodiesterase (PDE) inhibition profile or selectivity of This compound . The development of PDE inhibitors has been a focus for the related pyrazolo[1,5-a]pyridine (B1195680) and 1H-pyrazolo[4,3-b]pyridine scaffolds. nih.govgoogle.comresearchgate.net For instance, a patent has described 1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of PDE1 for potential use in treating neurodegenerative and psychiatric disorders. google.com

Other Enzyme Family Interactions (e.g., proteases, phosphatases, methyltransferases)

No published studies were identified that investigated the inhibitory or interactive effects of this compound on proteases, phosphatases, or methyltransferases.

Enzyme Kinetics and Inhibition Mechanism Studies (e.g., competitive, non-competitive)

Detailed enzyme kinetics studies, including the determination of inhibition constants (Kᵢ) and the elucidation of inhibition mechanisms (e.g., competitive, non-competitive, uncompetitive), for this compound are not available in the current body of scientific literature.

Receptor Binding and Signaling Pathway Studies (in vitro)

There is a lack of specific research on the in vitro receptor binding and signaling pathway modulation by this compound.

Radioligand Binding Assays for Receptor Affinity and Selectivity

No data from radioligand binding assays are available to determine the affinity and selectivity of this compound for any specific receptors.

G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling

Information regarding the agonistic or antagonistic activity of this compound on G-Protein Coupled Receptors (GPCRs) and its impact on their downstream signaling pathways has not been reported.

Nuclear Receptor Binding and Transactivation Assays

There are no available studies on the binding of this compound to nuclear receptors or its potential to induce or inhibit their transactivation.

Ion Channel Modulation and Electrophysiological Recordings

The modulatory effects of this compound on ion channels have not been investigated through electrophysiological recording techniques or other relevant assays.

Cellular Pharmacology and Phenotypic Screening (in vitro)

Comprehensive cellular pharmacology and phenotypic screening are crucial first steps in elucidating the biological potential of a novel chemical entity. This section aims to outline the types of in vitro studies that would be necessary to characterize the activity of this compound, drawing parallels from research on related compounds.

Cell Line-Based Activity Profiling for Specific Disease Models (e.g., cancer cell lines, neuronal cells)

To determine the potential therapeutic utility of this compound, its cytotoxic and cytostatic effects would need to be evaluated against a panel of human cancer cell lines. This is a standard approach in early-stage cancer drug discovery. For example, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been tested against various cancer cell lines, showing a range of activities. nih.govontosight.ai A similar screening of this compound would be essential.

Hypothetical Data Table: In Vitro Antiproliferative Activity of this compound Against a Panel of Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma Data not available
A549 Lung Carcinoma Data not available
HCT116 Colon Carcinoma Data not available
PC-3 Prostate Adenocarcinoma Data not available

This table is for illustrative purposes only. No public data is available for this compound.

Modulation of Cellular Proliferation, Differentiation, and Migration

Beyond general cytotoxicity, understanding the specific effects of a compound on key cellular processes is vital. Assays that measure the inhibition of cellular proliferation, the induction of differentiation, or the modulation of cell migration and invasion would provide significant insights into the mechanistic action of this compound.

Analysis of Apoptosis, Autophagy, and Necrotic Pathways

Investigating the mode of cell death induced by a compound is a critical component of its pharmacological profiling. Standard assays such as Annexin V/Propidium Iodide staining, caspase activity assays, and analysis of key protein markers for apoptosis (e.g., Bcl-2 family proteins, cleaved PARP), autophagy (e.g., LC3-II), and necroptosis (e.g., MLKL phosphorylation) would be necessary to determine the primary mechanism of action of this compound.

Immunomodulatory Effects on Immune Cells

The immunomodulatory potential of small molecules is of growing interest. The effect of this compound on the function of various immune cells, such as T cells, B cells, macrophages, and dendritic cells, could be assessed. This would involve measuring cytokine production (e.g., TNF-α, IL-6, IL-10), T cell proliferation and activation, and phagocytic activity of macrophages. Given that some pyrazolopyridine derivatives have been investigated as inhibitors of kinases involved in immune signaling, this is a plausible area of activity. nih.gov

Reporter Gene Assays for Gene Expression Regulation

To identify the signaling pathways modulated by this compound, reporter gene assays are a powerful tool. These assays can be used to screen for effects on a wide range of pathways, such as NF-κB, STAT, and others, providing clues to the compound's molecular targets.

High-Content Imaging for Subcellular Localization and Morphological Changes

High-content imaging allows for the simultaneous analysis of multiple cellular parameters, including changes in cell morphology, cytoskeletal organization, and the subcellular localization of specific proteins. This technique could provide valuable visual data on the effects of this compound on treated cells, offering a deeper understanding of its cellular impact.

In Vivo Pharmacological Evaluation in Non-Human Animal Models

The in vivo assessment of pyrazolo[4,3-b]pyridine derivatives has been crucial in validating their therapeutic potential, primarily in the context of cancer. These studies in animal models are essential for determining efficacy, understanding pharmacokinetic profiles, and confirming target engagement.

The primary application of pyrazolo[4,3-b]pyridine analogs in preclinical research has been in oncology. To this end, various well-established rodent models of cancer have been utilized.

Oncology Models:

Xenograft Mouse Models: These models involve the implantation of human cancer cell lines into immunodeficient mice. They are widely used to assess the anti-tumor activity of novel compounds. For instance, a mouse model of breast cancer was developed by orthotopically implanting human breast cancer cells to evaluate the efficacy of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines. nih.gov Similarly, an MV4-11 xenograft tumor model , which represents a form of acute myeloid leukemia (AML), was used to test the in vivo efficacy of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives. nih.gov A FGFR1-driven H1581 xenograft model was also employed to evaluate the antitumor activity of potent and selective FGFR kinase inhibitors from the 1H-pyrazolo[3,4-b]pyridine class. nih.gov

Multiple Myeloma (MM) and Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Models: These models were instrumental in assessing the antimyeloma efficacy of C6-substituted pyrazolo[3,4-d]pyrimidine-based inhibitors. nih.gov

Infectious Disease Models:

Mouse Model of Visceral Leishmaniasis (VL): This model was used to evaluate the in vivo efficacy of 6-amino-1H-pyrazolo[3,4-d]pyrimidines against the protozoan parasite Leishmania donovani. dundee.ac.uknih.gov

The efficacy of pyrazolo[4,3-b]pyridine derivatives has been demonstrated in various animal models through different metrics of therapeutic response.

Tumor Growth Inhibition:

In an orthotopic breast cancer mouse model, the most potent 1,4,6-trisubstituted pyrazolo[3,4-b]pyridine analogues were found to inhibit tumor growth. nih.gov

In the MV4-11 xenograft tumor model, a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative, compound 23k , demonstrated a tumor growth inhibition rate of 67% when administered at a dose of 200 mg/kg. nih.gov

A substituted 1H-pyrazolo[3,4-b]pyridine derivative, compound 7n , showed significant antitumor activity in a FGFR1-driven H1581 xenograft model. nih.gov

In a multiple myeloma xenograft model, the C6-substituted pyrazolo[3,4-d]pyrimidine-based inhibitor RB-07-16 (13e) resulted in an almost negligible increase in tumor volume over a 26-day treatment period compared to the vehicle control group. nih.gov

Biomarker Modulation:

While specific biomarker modulation data for this compound is not available, the mechanism of action studies on related compounds suggest that key biomarkers would include the phosphorylation status of target kinases like FLT3, CDK4, and FGFR, as well as downstream signaling proteins.

The following table summarizes the in vivo efficacy of selected pyrazolo[4,3-b]pyridine derivatives in different animal models.

Compound ClassAnimal ModelEfficacy OutcomeReference
1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridinesOrthotopic Breast Cancer Mouse ModelInhibition of tumor growth nih.gov
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine (Compound 23k)MV4-11 Xenograft Tumor Model67% tumor growth inhibition at 200 mg/kg nih.gov
1H-Pyrazolo[3,4-b]pyridine (Compound 7n)FGFR1-driven H1581 Xenograft ModelSignificant antitumor activity nih.gov
C6-Substituted Pyrazolo[3,4-d]pyrimidine (RB-07-16)Multiple Myeloma Xenograft ModelAlmost negligible increase in tumor volume nih.gov
6-amino-1H-pyrazolo[3,4-d]pyrimidinesMouse Model of Visceral LeishmaniasisEfficacious when orally dosed dundee.ac.uknih.gov

Pharmacokinetic studies are essential to understand how a drug is processed by the body. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not detailed in the reviewed literature, some information is available for related compounds.

A study on a novel synthetic trioxane (B8601419) antimalarial compound in rats provided a detailed pharmacokinetic profile after oral and intravenous administration, showing a bioavailability of 15.66%, which was suggested to be due to poor solubility. nih.gov

A C6-substituted pyrazolo[3,4-d]pyrimidine-based GGPPS inhibitor, RB-07-16 , was found to be a metabolically stable compound in cross-species liver microsomes and exhibited good systemic circulation in rats. nih.gov

An early study from 1958 investigated the metabolism of pyrazolo(3,4-d)pyrimidines in rats, indicating that this class of compounds undergoes metabolic transformation in vivo. nih.gov

The pharmacokinetic parameters of a novel synthetic trioxane antimalarial compound 97/63 in male rats are presented in the table below. nih.gov

ParameterOral (72 mg/kg)Intravenous (18 mg/kg)
Cmax (ng/mL) 229.24 ± 64.26-
Tmax (h) 1.00 ± 0.7-
T1/2 (α) (h) 0.84 ± 0.140.45 ± 0.08
T1/2 (β) (h) 10.61 ± 0.210.57 ± 0.16
AUC0–∞ (ng·h/mL) 1268.97 ± 27.042025.75 ± 574.3
Vd (L/kg) 172.31 ± 28.59134.7 ± 11.17
Cl (L/h/kg) 11.2 ± 0.078.89 ± 0.11
Bioavailability (%) 15.66-

Target engagement studies are critical to confirm that a drug is interacting with its intended molecular target in a living organism. For pyrazolo[4,3-b]pyridine derivatives, these studies would typically involve measuring the extent of kinase inhibition in tumor tissues.

For the C6-substituted pyrazolo[3,4-d]pyrimidine-based GGPPS inhibitor, RB-07-16 , intracellular inhibition of Rap-1A geranylgeranylation was observed, which is a downstream effect of GGPPS inhibition, thus confirming target engagement. nih.gov

Ex vivo analysis of tissues and biofluids from animals treated with pyrazolo[4,3-b]pyridine derivatives can provide valuable information about the compound's distribution, metabolism, and effects on tissues.

In the study of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines in a breast cancer model, it was noted that the novel compounds exhibited no systemic toxicity and only affected the implanted tumors, without interfering with the immune system of the animals. nih.gov

For the GGPPS inhibitor RB-07-16 , analysis of serum from treated mice showed normal levels of the liver enzymes ALT and AST, indicating a lack of overt liver toxicity. nih.gov

Elucidation of Mechanism of Action (MOA)

The primary mechanism of action for many biologically active pyrazolo[4,3-b]pyridine derivatives is the inhibition of protein kinases . These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition:

FLT3 and CDK4/6 Inhibition: A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were identified as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6), both of which are significant targets in cancer therapy, particularly for AML. nih.gov

FGFR Inhibition: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective inhibitors of fibroblast growth factor receptors (FGFRs), which are also important targets in cancer therapy. nih.gov

TBK1 Inhibition: 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.govnih.govresearchgate.net

Geranylgeranyl Pyrophosphate Synthase (GGPPS) Inhibition: C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonates were found to be inhibitors of human GGPPS, an enzyme involved in the mevalonate (B85504) pathway which is crucial for the post-translational modification of small GTPases like Ras and Rho. nih.gov

The pyrazolo[3,4-b]pyridine scaffold is considered a "hinge-binding" motif, meaning it can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, thereby blocking their activity. nih.gov The substituents on the pyrazolopyridine core play a significant role in determining the potency and selectivity of these inhibitors. The iodine atom at the 6-position of this compound could potentially be leveraged for further chemical modifications to enhance binding affinity and selectivity for specific kinase targets.

Based on a comprehensive review of available scientific literature, there is currently insufficient public data to generate a detailed article on the specific biological and mechanistic investigations of This compound corresponding to the requested sub-topics.

Detailed searches for this specific compound did not yield published research in the following areas:

Biochemical Pathway Analysis and Network Perturbation Mapping:No studies detailing the effects of this compound on biochemical pathways or its impact on cellular networks through perturbation mapping have been found. This type of analysis requires extensive experimental data from cellular and systems biology approaches, which is not present in the public domain for this compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict constraints of the request.

Structure Activity Relationship Sar and Analog Development of 6 Iodo 1h Pyrazolo 4,3 B Pyridine Derivatives

Rational Design Principles for SAR Studies

The design of novel derivatives of 6-Iodo-1H-pyrazolo[4,3-b]pyridine is guided by established principles in medicinal chemistry, aiming to optimize the interaction of these molecules with their biological targets. These strategies often involve a combination of computational and synthetic approaches to systematically probe the SAR of the scaffold.

Target-Driven Design Based on Computational Models and Crystal Structures

Computational modeling and X-ray crystallography are pivotal in the rational design of pyrazolo[4,3-b]pyridine derivatives. By understanding the three-dimensional structure of the target protein's binding site, researchers can design ligands with complementary shapes and functionalities to enhance binding affinity and selectivity. For instance, in the development of kinase inhibitors, the pyrazolo[4,3-b]pyridine core often serves as a hinge-binding motif. Molecular docking studies help to predict the binding poses of designed analogs within the ATP-binding pocket of a target kinase. mdpi.com

These computational models can reveal key interactions, such as hydrogen bonds between the pyrazole (B372694) nitrogen atoms and the kinase hinge region, as well as potential steric clashes or favorable hydrophobic interactions that can be modulated by substituents on the pyridine (B92270) ring. nih.gov For example, while crystal structures for this compound derivatives are not widely available in the public domain, studies on related pyrazolopyrimidine and imidazo[4,5-b]pyridine-based kinase inhibitors have demonstrated how the orientation of substituents on the heterocyclic core, guided by co-crystallization studies, can significantly impact inhibitory activity.

Library Design and Combinatorial Chemistry Approaches

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and library design strategies are employed. These approaches allow for the rapid synthesis of a large number of derivatives with diverse substitutions at various positions of the core structure. The 6-iodo group is particularly amenable to such strategies as it serves as a versatile handle for a wide range of cross-coupling reactions.

The design of these libraries is often guided by initial SAR findings and computational predictions. For example, a library might be designed to explore a variety of aryl and heteroaryl groups at the 6-position to probe a specific pocket in the target protein. The synthesis is typically carried out in a parallel fashion, allowing for the efficient generation of a focused set of compounds for biological screening. While specific large-scale combinatorial libraries based on this compound are not extensively documented in publicly accessible literature, the principles of such syntheses are well-established for related heterocyclic systems. mdpi.com

Systematic Modifications at the 6-Iodo Position

The iodine atom at the 6-position of the 1H-pyrazolo[4,3-b]pyridine core is a key functional group for the generation of diverse analogs. Its high reactivity in palladium-catalyzed cross-coupling reactions makes it an ideal starting point for introducing a wide range of chemical moieties.

Replacement with Other Halogen Atoms (e.g., Fluorine, Chlorine, Bromine)

While the 6-iodo derivative is a versatile synthetic intermediate, the nature of the halogen at this position can itself influence biological activity. The substitution of iodine with other halogens like bromine, chlorine, or fluorine can affect the molecule's lipophilicity, electronic properties, and potential for halogen bonding with the target protein. For instance, a 6-bromo analog (6-Bromo-1H-pyrazolo[4,3-b]pyridine) is commercially available and serves as a common alternative for cross-coupling reactions. sigmaaldrich.com The relative reactivity of these halogens in cross-coupling reactions (I > Br > Cl) can also be exploited for sequential functionalization strategies.

Systematic studies comparing the biological activity of a series of 6-halo-1H-pyrazolo[4,3-b]pyridines can provide valuable SAR data, although such comprehensive studies are not widely published.

Introduction of Alkyl, Aryl, and Heteroaryl Moieties via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The 6-iodo position is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions to introduce carbon-based substituents. These reactions are fundamental to the development of pyrazolo[4,3-b]pyridine analogs. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki Coupling: The Suzuki reaction is widely used to introduce aryl and heteroaryl groups by coupling the 6-iodo derivative with a boronic acid or ester. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For example, the coupling of a halo-pyridine with an arylboronic acid is a standard method for generating biaryl structures, which are common motifs in kinase inhibitors. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne functionalities by coupling the 6-iodo derivative with a terminal alkyne. wikipedia.orglibretexts.org The resulting alkynyl-substituted pyrazolopyridines can be valuable final compounds or can serve as intermediates for further transformations.

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups by coupling the 6-iodo derivative with an alkene. wikipedia.orgorganic-chemistry.org This provides access to another class of analogs with different conformational properties compared to aryl or alkynyl derivatives.

The choice of cross-coupling reaction and the specific reaction partners allows for the systematic exploration of the chemical space around the 6-position, leading to the identification of substituents that enhance potency and selectivity.

Cross-Coupling ReactionReactant for 6-Iodo PositionTypical CatalystIntroduced MoietyExample Product Class
SuzukiAryl/Heteroaryl Boronic AcidPd(PPh3)4Aryl/Heteroaryl6-Aryl-1H-pyrazolo[4,3-b]pyridines
SonogashiraTerminal AlkynePdCl2(PPh3)2, CuIAlkynyl6-Alkynyl-1H-pyrazolo[4,3-b]pyridines
HeckAlkenePd(OAc)2Alkenyl6-Alkenyl-1H-pyrazolo[4,3-b]pyridines

Derivatization with Functional Groups for Bioconjugation (e.g., azide, alkyne for click chemistry)

The strategic introduction of functional groups suitable for bioconjugation at the 6-position of the pyrazolo[4,3-b]pyridine scaffold is a key step in the development of chemical probes and targeted therapeutics. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for this purpose due to its high efficiency, selectivity, and biocompatibility. nih.govnih.gov

Modifications of the Pyrazolo Ring System

The pyrazolo ring of the this compound scaffold offers several positions for modification, including the N1 nitrogen and the carbon atoms of the ring. These modifications can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Substitution Patterns on the Pyrazolo Moiety (e.g., N1 substituents)

The N1 position of the pyrazole ring is a common site for substitution in the broader class of pyrazolopyridines. While specific data for this compound is limited, extensive research on related 1H-pyrazolo[3,4-b]pyridines provides valuable insights into the potential impact of N1 substituents. nih.gov In many instances, the N1 position is unsubstituted (N1-H), which can be crucial for forming hydrogen bond interactions with target proteins. For example, in a study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR1 kinase inhibitors, it was found that an unsubstituted N1-H was essential for activity, as N-methylation led to a complete loss of inhibitory potency. nih.gov

Common substituents at the N1 position of pyrazolopyridines include small alkyl groups (e.g., methyl), phenyl groups, and other substituted aryl or alkyl moieties. nih.gov The choice of substituent can modulate lipophilicity, metabolic stability, and target engagement. For instance, in the development of 1H-pyrazolo[3,4-b]pyridine-based inhibitors, the introduction of various alkyl and aryl groups at the N1 position has been a key strategy to optimize potency and selectivity. nih.govnih.gov

N1-Substituent General Effect on Activity (in related Pyrazolopyridines) Rationale for Modification
H (unsubstituted)Often crucial for hydrogen bonding with target proteins.To maintain key interactions with the biological target.
MethylCan increase lipophilicity and metabolic stability. May also probe for steric tolerance in the binding pocket.To enhance pharmacokinetic properties and explore the binding site.
Phenyl/Substituted PhenylAllows for the introduction of a wide range of electronic and steric properties. Can engage in pi-stacking interactions.To fine-tune potency and selectivity through various electronic and steric modifications.
Other Alkyl GroupsProvides a means to systematically explore the size and nature of the binding pocket.To optimize van der Waals interactions and improve binding affinity.

Bioisosteric Replacements of Atoms within the Pyrazolo Ring

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the pyrazolo[4,3-b]pyridine core, the pyrazole ring can be replaced by other five-membered heterocyclic rings. While direct bioisosteric replacement studies on this compound are not extensively reported, research on related fused heterocyclic systems provides valuable precedents.

For example, the replacement of a pyrazole ring with a triazole or imidazole (B134444) has been explored in other contexts to modulate basicity and hydrogen bonding capacity. In a notable example, pyrazolo[1,5-a]-1,3,5-triazine has been successfully employed as a bioisostere for purine (B94841) in the development of potent CDK inhibitors. nih.gov This suggests that replacing the pyrazole ring of this compound with other heterocycles could lead to novel scaffolds with altered biological profiles. Such replacements can impact the electronic distribution, geometry, and metabolic stability of the molecule.

Modifications of the Pyridine Ring System

The pyridine ring of this compound presents several opportunities for structural modification, including substitutions at the carbon atoms and altering the position of the nitrogen atom within the ring system for analog development.

Substitution Patterns on the Pyridine Moiety (e.g., C5, C7 positions)

The C5 and C7 positions of the pyridine ring are key sites for introducing substituents to modulate the biological activity of this compound derivatives. The existing iodo group at the C6 position already serves as a handle for further chemical transformations, such as cross-coupling reactions.

Nitrogen Atom Positioning within the Pyridine Ring (if applicable for analogues)

The position of the nitrogen atom in the pyridine ring defines the isomeric form of the pyrazolopyridine scaffold. Analogues of this compound can be envisioned where the nitrogen atom is located at a different position in the six-membered ring, leading to isomers such as pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[1,5-a]pyridine (B1195680). nih.gov

Each of these isomeric scaffolds possesses a unique electronic distribution and three-dimensional shape, which can lead to different biological activities and target selectivities. For instance, a significant body of research exists for 1H-pyrazolo[3,4-b]pyridines, which have been investigated as inhibitors of various kinases. nih.govnih.gov The change in the nitrogen position alters the hydrogen bond donor and acceptor pattern of the molecule, which can dramatically affect its interaction with protein targets.

Isomeric Scaffold Key Structural Feature Potential Impact on Biological Activity
Pyrazolo[4,3-b]pyridineNitrogen at position 7Influences the electronic properties and hydrogen bonding potential of the pyridine ring.
Pyrazolo[3,4-b]pyridineNitrogen at position 7A well-studied scaffold for kinase inhibitors. nih.govnih.gov
Pyrazolo[3,4-c]pyridineNitrogen at position 4Alters the overall dipole moment and steric profile.
Pyrazolo[1,5-a]pyridineBridgehead nitrogenCreates a different electronic and steric environment compared to other isomers.

Advanced Applications and Translational Research Non Clinical of 6 Iodo 1h Pyrazolo 4,3 B Pyridine

Development as Radioligands for Preclinical Imaging

The iodine substituent on the 6-Iodo-1H-pyrazolo[4,3-b]pyridine core makes it an ideal precursor for the synthesis of radiolabeled imaging agents. These agents are invaluable tools in preclinical research for visualizing and quantifying biological processes in living organisms.

Radiolabeling Strategies with Radioiodine Isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I)

The carbon-iodine bond in this compound can be readily exploited for the introduction of various radioisotopes of iodine. This process, known as radioiodination, can be achieved through several established chemical methods. One of the most common and versatile methods is the Stille cross-coupling reaction, which involves the palladium-catalyzed reaction of an organostannane with an organic halide. organic-chemistry.orgnih.govwikipedia.orgresearchgate.net In this context, the iodo-substituted pyrazolopyridine would serve as the organic halide.

Another prevalent strategy is isotopic exchange, where a non-radioactive iodine atom is swapped with a radioactive one. This method is particularly useful for introducing radioiodine into a molecule that already contains a stable iodine atom. The choice of radioiodine isotope depends on the desired imaging modality and the biological process being studied.

Radioiodine IsotopeHalf-lifePrimary EmissionPrimary Application
¹²³I 13.2 hoursGamma (159 keV)SPECT Imaging
¹²⁴I 4.2 daysPositron (β+)PET Imaging
¹²⁵I 59.4 daysGamma (35 keV)Autoradiography, In vitro assays
¹³¹I 8.0 daysBeta (β-), Gamma (364 keV)SPECT Imaging, Radiotherapy

These radiolabeling strategies would yield radiolabeled versions of this compound or its derivatives, enabling their use in advanced imaging studies.

Preclinical Positron Emission Tomography (PET) Imaging Studies in Animal Models

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the three-dimensional visualization and quantification of biological processes in vivo. nih.govnih.gov By labeling this compound with a positron-emitting isotope like ¹²⁴I, researchers can create a PET tracer.

Given that the pyrazolopyridine scaffold is a known hinge-binder for many protein kinases, a ¹²⁴I-labeled derivative of this compound could be used in animal models to:

Assess Receptor Occupancy: Determine the extent to which a therapeutic drug binds to its target kinase in real-time. This is crucial for optimizing drug dosage and treatment schedules. nih.gov

Monitor Disease Progression: Track changes in the expression or activity of specific kinases that are implicated in diseases such as cancer. nih.gov

Evaluate Drug Efficacy: Visualize the effect of a kinase inhibitor on its target within a tumor or other diseased tissue.

Preclinical Single-Photon Emission Computed Tomography (SPECT) Imaging Studies in Animal Models

Single-Photon Emission Computed Tomography (SPECT) is another powerful in vivo imaging technique that utilizes gamma-emitting radioisotopes. nih.gov By radiolabeling this compound with ¹²³I or ¹³¹I, a SPECT tracer can be developed.

Preclinical SPECT imaging with such a tracer in animal models could be employed to:

Visualize Tumor Targeting: Assess the ability of a pyrazolopyridine-based drug to accumulate specifically in tumor tissue.

Study Biodistribution: Determine the distribution and clearance of the compound throughout the body, providing essential pharmacokinetic data.

Image Kinase Expression: Similar to PET, SPECT can be used to image the expression levels of target kinases in various disease models. nih.gov

Application as Tracers for In Vivo Target Engagement and Pharmacodynamic Biomarker Studies in Animals

A radiolabeled form of this compound can serve as a tracer to confirm that a potential drug is interacting with its intended molecular target within a living animal (target engagement). nih.gov This is a critical step in drug development, as it provides direct evidence of the drug's mechanism of action.

Furthermore, changes in the uptake of the radiotracer in response to treatment with an unlabeled drug can act as a pharmacodynamic biomarker. This allows researchers to measure the biological effect of a drug, providing insights into its potency and duration of action.

Utility as Chemical Probes for Biological Systems

Beyond its potential in imaging, the unique chemical properties of this compound make it a valuable tool for fundamental biological research as a chemical probe.

Affinity Probes for Target Identification and Validation

A key challenge in drug discovery is identifying the specific cellular targets of a bioactive compound. This compound can be modified to create an affinity probe to address this challenge. The pyrazolopyridine core provides the binding affinity for a particular target, likely a protein kinase, while the iodo-substituent can be used as a handle for attaching other functionalities.

For instance, the iodine atom can be replaced with or used to attach:

A reporter tag: Such as biotin (B1667282) or a fluorescent dye, which allows for the detection and isolation of the target protein from a complex biological mixture.

A photo-activatable cross-linking group: This would allow the probe to form a covalent bond with its target upon exposure to light, permanently tagging it for subsequent identification by techniques like mass spectrometry.

The general workflow for using an affinity probe derived from this compound for target identification would involve:

Synthesizing the affinity probe by modifying the parent compound.

Incubating the probe with cells or a cell lysate.

Isolating the probe-target complex using the reporter tag (e.g., streptavidin beads for a biotin tag).

Identifying the bound protein using mass spectrometry.

This approach would enable the definitive identification and validation of the protein targets of novel pyrazolopyridine-based compounds, a crucial step in understanding their mechanism of action and potential therapeutic applications. The known interaction of pyrazolopyridine scaffolds with the ATP binding site of kinases like CDK1/CDK2 makes this a particularly promising strategy. nih.gov

Photoaffinity Labels for Covalent Target Cross-linking

While direct examples of this compound being used as a photoaffinity label are not prominent in published literature, its structure is amenable to such modification. Photoaffinity labeling is a powerful technique to identify the cellular targets of a bioactive compound. The process involves modifying a compound with a photoreactive group (e.g., an azide, diazirine, or benzophenone) that, upon photoactivation with UV light, forms a highly reactive species capable of covalently cross-linking to its biological target.

The this compound scaffold could be derivatized to incorporate these photoreactive moieties. The iodine atom is particularly useful as it can be readily substituted via palladium-catalyzed cross-coupling reactions to attach a linker containing the necessary photoreactive group. This would transform the parent compound into a tool for target deconvolution, allowing researchers to irradiate a biological sample, form a covalent bond with the target protein, and then use downstream proteomic techniques to identify the protein that has been "labeled."

Fluorescently Tagged Derivatives for Live-Cell Imaging and Cellular Localization Studies

The development of fluorescently tagged molecules is crucial for visualizing their distribution and interaction within living cells. Although specific fluorescent derivatives of this compound are not extensively documented, the synthesis of such probes is a feasible and logical extension of its known chemistry. The unique luminescent properties of some pyrazolo[3,4-b]pyridine scaffolds have been noted, suggesting that the [4,3-b] isomer class could also possess favorable photophysical characteristics. researchgate.net

The iodine atom on the this compound ring is an ideal attachment point for a fluorophore. Using synthetic methodologies like the Sonogashira or Suzuki coupling, a wide variety of fluorescent dyes (e.g., fluorescein, rhodamine, or BODIPY derivatives) could be appended to the core scaffold. Such fluorescently tagged derivatives would enable researchers to:

Perform live-cell imaging to observe the compound's uptake and subcellular localization in real-time.

Conduct colocalization studies with specific organelle markers to understand its site of action.

Utilize techniques like Förster Resonance Energy Transfer (FRET) to study its binding kinetics with a target protein in the cellular environment.

Role as a Synthetic Scaffold for Novel Compound Library Generation

The 1H-pyrazolo[4,3-b]pyridine core is a highly valued scaffold in medicinal chemistry, bearing a structural resemblance to purine (B94841) bases like adenine (B156593) and guanine. mdpi.com This similarity allows it to interact with a wide range of biological targets, particularly protein kinases. The 6-iodo derivative, in particular, serves as a key starting material for generating large collections of related compounds, or libraries, for biological screening.

Diversification Strategies for High-Throughput Screening (HTS) Libraries

High-throughput screening (HTS) relies on testing thousands of diverse chemical compounds to identify "hits" with desired biological activity. The this compound molecule is an excellent substrate for library synthesis due to the reactivity of the C-I bond. This allows for rapid diversification at the 6-position of the pyridine (B92270) ring, a key region for modulating kinase selectivity and potency. A variety of modern synthetic methods can be employed for this purpose. nih.govnih.gov

Table 1: Diversification Reactions for this compound

Reaction TypeReagents/CatalystGroup IntroducedApplication/Significance
Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), baseAryl or Heteroaryl groupsIntroduces diverse aromatic systems to explore interactions with hydrophobic pockets and π-stacking. Used to develop FLT3/CDK4 inhibitors. nih.gov
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl groupsCreates rigid, linear extensions from the scaffold, useful for probing narrow binding channels.
Buchwald-Hartwig AminationAmines, Pd catalystAmino groups (primary or secondary)Installs hydrogen bond donors/acceptors, which are critical for target recognition. Used to synthesize TRK inhibitors. nih.gov
Heck CouplingAlkenes, Pd catalystAlkenyl groupsProvides flexible linkers and additional points for functionalization.
Stille CouplingOrganostannanes, Pd catalystVarious organic groups (alkyl, aryl, vinyl)Offers an alternative to Suzuki coupling for introducing a wide range of substituents.

This table summarizes common palladium-catalyzed cross-coupling reactions that can be used to diversify the this compound scaffold for HTS libraries.

These diversification strategies allow for the systematic modification of the scaffold to optimize biological activity, selectivity, and physicochemical properties.

Fragment-Based Drug Discovery (FBDD) Scaffolds

Fragment-based drug discovery (FBDD) is an approach where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. The 1H-pyrazolo[4,3-b]pyridine core is an ideal starting point for FBDD.

Its characteristics as an FBDD scaffold include:

Low Molecular Weight: The core structure is small, fitting the "rule of three" often used to define fragments.

3D Complexity: The fused ring system presents a defined three-dimensional shape that can fit into specific binding pockets.

Synthetic Tractability: As discussed, the iodine atom provides a clear vector for chemical elaboration, allowing chemists to "grow" the fragment in a controlled manner based on structural data.

Researchers have successfully used the related pyrazolopyridine core in FBDD campaigns to develop potent and selective inhibitors for targets like the Janus kinase (JAK) family. mdpi.com The this compound isomer represents a similarly valuable starting point for FBDD campaigns against new biological targets.

Crystallographic Co-Complex Studies for Structure-Based Design

Structure-based drug design (SBDD) uses high-resolution structural information of a biological target, typically from X-ray crystallography, to design molecules that bind with high affinity and selectivity. The pyrazolo-pyridine scaffold has been extensively used in SBDD, particularly for designing kinase inhibitors. nih.govnih.govrsc.org

Protein Crystallization with this compound and its Analogs

Obtaining a co-crystal structure of a ligand bound to its target protein is a pivotal moment in SBDD. It provides a precise map of the binding interactions, guiding further chemical optimization. While a specific co-crystal structure of this compound with a protein target is not publicly available, crystallographic studies of highly similar analogs provide critical insights. For instance, the crystal structure of the related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, has been solved, revealing key structural features that are conserved across the pyrazolopyridine family. nih.govresearchgate.net

Table 2: Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine

ParameterValue
Molecular FormulaC₆H₄IN₃ nih.govresearchgate.net
Molecular Weight245.02 nih.govresearchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Dihedral Angle (Pyrazole-Pyridine)0.82° (Essentially planar) nih.govresearchgate.net
Key Intermolecular InteractionsN-H···N hydrogen bonds (forming dimers), C-I···N halogen bonds, and π-π stacking interactions. nih.govresearchgate.net

This data for a closely related isomer highlights the planarity and interaction potential of the pyrazolopyridine core, which are critical for binding to protein active sites, such as the ATP-binding site of kinases.

The planarity of the ring system and its ability to form specific hydrogen bonds are crucial for its function as a "hinge-binder" in many kinase inhibitors. The N-H and a nitrogen atom of the pyrazole (B372694) ring often form key hydrogen bonds with the backbone of the kinase hinge region. Docking studies and structure-activity relationships of pyrazolo-pyridine inhibitors for targets like TRK and TBK1 kinases confirm the importance of this scaffold in anchoring the molecule within the ATP binding site. nih.govnih.govrsc.org The iodine atom in this compound serves as a handle to introduce substituents that can then be designed to interact with other regions of the binding pocket, guided by the crystallographic data.

No Publicly Available Research Data for this compound Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data regarding the advanced applications and translational research of the specific chemical compound This compound .

The inquiry sought detailed information structured around the elucidation of its ligand-binding modes, its effect on protein conformational changes, and its potential therapeutic applications in preclinical models of neurodegenerative, inflammatory, autoimmune, oncological, and infectious diseases.

While extensive research exists for the broader class of pyrazolopyridines and its various isomers, such as those from the pyrazolo[3,4-b]pyridine series, which have been investigated for numerous therapeutic targets including as kinase inhibitors in cancer, no specific studies detailing the biological activity or preclinical evaluation of the this compound isomer could be identified. Chemical vendor listings confirm the existence of the compound (CAS No. 1227628-26-3), but this does not extend to published scientific applications as per the requested outline.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings that focus solely on this compound as no such findings have been published in the accessible domain.

Challenges and Future Perspectives for 6 Iodo 1h Pyrazolo 4,3 B Pyridine Research

Challenges in Synthetic Efficiency and Cost-Effectiveness

The synthesis of pyrazolo[4,3-b]pyridines can be complex, often requiring multiple steps and the use of expensive reagents and catalysts. rsc.orgnih.gov Common synthetic strategies involve the construction of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa. nih.gov For instance, one method involves the reaction of 2-chloro-3-nitropyridines with other reagents in a sequence of reactions. nih.govnih.gov While efficient on a laboratory scale, scaling up such processes for industrial production can be challenging and costly. rsc.org

The introduction of an iodine atom at the 6-position of the 1H-pyrazolo[4,3-b]pyridine core adds another layer of complexity. While specific synthetic routes for this exact compound are not extensively detailed in publicly available literature, the synthesis of halogenated heterocycles often involves specialized reagents and conditions that can increase costs. rsc.org Achieving high yields and purity, crucial for pharmaceutical applications, can be a significant hurdle. rsc.org Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly synthetic methods, such as one-pot reactions and the use of green catalysts, to overcome these challenges. rsc.orgresearchgate.net

Overcoming Selectivity and Specificity Issues for Desired Biological Targets

A significant challenge in the development of pyrazolopyridine-based drugs, including 6-Iodo-1H-pyrazolo[4,3-b]pyridine, is achieving high selectivity and specificity for the intended biological target. nih.gov Many pyrazolopyridine derivatives have shown potential as kinase inhibitors, which are crucial in cancer therapy. rsc.orgnih.gov However, the human kinome is vast, and off-target effects can lead to unwanted side effects.

For example, while a pyrazolo[3,4-b]pyridine derivative might show potent inhibition of a target kinase like Tropomyosin receptor kinase A (TRKA), it may also interact with other kinases. rsc.orgnih.gov Achieving selectivity is often a delicate balancing act of modifying the substituents on the core scaffold. nih.gov The iodine atom in this compound, with its specific electronic and steric properties, can influence the binding affinity and selectivity of the molecule. Detailed structure-activity relationship (SAR) studies are essential to understand how different functional groups at various positions on the pyrazolopyridine ring affect target binding and selectivity. mdpi.com

Exploration of Novel Therapeutic Modalities Beyond Current Applications

The versatility of the pyrazolopyridine scaffold opens up possibilities for therapeutic applications beyond the well-explored area of kinase inhibition in cancer. ontosight.ainih.gov Pyrazole and its fused derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ainih.gov

Future research on this compound could focus on its potential as:

An anti-inflammatory agent: By targeting enzymes like cyclooxygenase (COX) or lipoxygenase. nih.gov

An antimicrobial agent: To combat drug-resistant bacteria. nih.gov

A neuroprotective agent: For the treatment of neurodegenerative diseases.

An antiviral agent: Targeting viral enzymes or replication processes.

The exploration of these novel therapeutic modalities will require extensive screening in various disease models and a deeper understanding of the compound's mechanism of action in different biological contexts. ontosight.ai

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.govijettjournal.org These computational tools can significantly accelerate the identification of new drug candidates and optimize their properties. ontosight.aiyoutube.comyoutube.com

In the context of this compound research, AI and ML can be applied to:

Predict biological activity: ML models can be trained on existing data for pyrazolopyridine derivatives to predict the potential targets and efficacy of new compounds. youtube.com

Optimize molecular structure: AI algorithms can suggest modifications to the this compound structure to improve its potency, selectivity, and pharmacokinetic properties.

De novo drug design: Generative AI models can design entirely new molecules with desired properties based on the pyrazolopyridine scaffold. youtube.com

Virtual screening: High-throughput virtual screening, powered by ML, can rapidly screen large compound libraries to identify potential hits. nih.gov

The main challenge in applying AI and ML is the availability of high-quality data. youtube.com Building accurate predictive models requires large and diverse datasets of compounds with their corresponding biological activities.

Identification of Unexplored Biological Targets and Pathways Modulated by the Compound

While kinases are a major focus, the pyrazolopyridine scaffold has the potential to interact with a wide range of other biological targets. mdpi.comtandfonline.com Identifying these unexplored targets and the cellular pathways they modulate is a key area for future research.

This can be achieved through:

Phenotypic screening: Testing the compound in various cell-based assays to observe its effects on cellular behavior without a preconceived target.

Target deconvolution: Using techniques like chemical proteomics to identify the specific proteins that the compound binds to within a cell.

Computational target prediction: Employing bioinformatics tools to predict potential binding sites and targets based on the compound's structure.

The discovery of novel targets for this compound could lead to the development of first-in-class therapies for various diseases.

Opportunities for Multidisciplinary Collaborations in Advancing Research on this Chemical Class

Advancing the research on this compound and other heterocyclic compounds requires a collaborative effort from experts in various fields. mdpi.comchemscene.com The complexity of drug discovery necessitates a multidisciplinary approach that integrates:

Synthetic Chemistry: To develop efficient and scalable synthetic routes. rsc.org

Medicinal Chemistry: To design and optimize compounds with improved therapeutic properties. mdpi.com

Computational Chemistry and Biology: To use in silico tools for prediction and modeling. mdpi.com

Pharmacology and Biology: To evaluate the biological activity and mechanism of action of the compounds in vitro and in vivo. mdpi.com

Pharmaceutical Sciences: To formulate the compound into a safe and effective drug product.

Collaborations between academic research institutions and pharmaceutical companies are also crucial for translating basic research findings into clinical applications. acs.orgmdpi.com Such partnerships can provide access to resources, expertise, and infrastructure that may not be available in a single organization. acs.org

Q & A

Basic: What are the standard synthetic routes for 6-Iodo-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via halogenation of precursor pyrazolopyridine scaffolds. Key methods include:

  • Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions, with yields dependent on reaction time and stoichiometric ratios .
  • Metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) to introduce iodine at specific positions, requiring palladium or copper catalysts and optimized ligand systems .
  • Nucleophilic substitution of brominated precursors (e.g., 6-bromo derivatives) using KI in polar aprotic solvents like DMF at elevated temperatures (80–100°C) .
    Critical factors : Solvent choice, catalyst loading, and temperature significantly impact purity and yield. For example, excess NIS may lead to over-iodination, necessitating HPLC purification .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of iodination. The deshielding effect of iodine creates distinct splitting patterns (e.g., aromatic protons near iodine show downfield shifts >8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ for C6H4IN3: 260.95 g/mol) and detects isotopic signatures of iodine .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming the iodine position and planarity of the heterocyclic core .
  • HPLC-PDA : Assesses purity (>95% required for biological assays), with mobile phases adjusted to resolve iodine-related byproducts .

Advanced: How can researchers resolve contradictions in reported kinase inhibition data for this compound derivatives?

Methodological Answer:
Discrepancies in IC50 values for kinase targets (e.g., TRK or JAK families) often arise from:

  • Assay conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH alter binding kinetics. Standardize using the ADP-Glo™ Kinase Assay .
  • Structural modifications : Substituents at the 1- and 3-positions (e.g., methyl vs. THP groups) dramatically affect selectivity. Perform molecular docking (AutoDock Vina) to compare binding modes with kinase active sites .
  • Cellular vs. enzymatic assays : Off-target effects in cell-based studies may skew results. Validate using isogenic cell lines with/without the target kinase .

Advanced: What strategies improve aqueous solubility of this compound for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use 10–20% DMSO in saline for intraperitoneal administration, ensuring DMSO levels remain below toxicity thresholds .
  • Prodrug derivatization : Introduce phosphate or PEG groups at the 1-position, which hydrolyze in physiological conditions to release the active compound .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) with a particle size <200 nm to enhance bioavailability. Characterize using dynamic light scattering (DLS) .

Data Contradiction Analysis: Why do different studies report conflicting yields for iodination reactions?

Methodological Answer:
Variations in yield (e.g., 40% vs. 70%) are attributed to:

  • Precursor purity : Brominated intermediates with >98% purity (via HPLC) minimize side reactions during halogen exchange .
  • Catalyst deactivation : Palladium catalysts (e.g., Pd(OAc)2) degrade in the presence of trace oxygen. Use Schlenk-line techniques for oxygen-free conditions .
  • Solvent effects : DMF vs. DMSO as solvents can alter reaction kinetics; DMF enhances solubility but may promote decomposition at >100°C .

Advanced: How to design SAR studies for this compound derivatives targeting TRK kinases?

Methodological Answer:

  • Core modifications : Replace iodine with smaller halogens (Cl, Br) to assess steric effects. Compare IC50 values using enzyme fragment complementation (EFC) assays .
  • Substituent libraries : Synthesize derivatives with alkyl/aryl groups at the 1-position. Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) .
  • Metabolic stability : Incubate derivatives with liver microsomes (human vs. murine) to correlate structural changes (e.g., THP protection) with half-life improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.